Para-bromo 4-anpp

UV/Vis spectrophotometry forensic analytical chemistry reference standard identity confirmation

Para-bromo 4-ANPP (N-(4-bromophenyl)-1-(2-phenylethyl)piperidin-4-amine; CAS 2752105-11-4) is a halogenated 4-anilino-N-phenethylpiperidine derivative within the despropionyl fentanyl structural class. It is supplied as a crystalline solid with ≥98% purity and is classified as an analytical reference standard structurally similar to known opioids.

Molecular Formula C19H23BrN2
Molecular Weight 359.3 g/mol
CAS No. 2752105-11-4
Cat. No. B12298771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePara-bromo 4-anpp
CAS2752105-11-4
Molecular FormulaC19H23BrN2
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=C(C=C2)Br)CCC3=CC=CC=C3
InChIInChI=1S/C19H23BrN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2
InChIKeyPHWAYZMUFKPAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Para-bromo 4-ANPP (CAS 2752105-11-4): Analytical Reference Standard and Halogenated Fentanyl Precursor for Forensic and Research Applications


Para-bromo 4-ANPP (N-(4-bromophenyl)-1-(2-phenylethyl)piperidin-4-amine; CAS 2752105-11-4) is a halogenated 4-anilino-N-phenethylpiperidine derivative within the despropionyl fentanyl structural class. It is supplied as a crystalline solid with ≥98% purity and is classified as an analytical reference standard structurally similar to known opioids . The compound carries a para-bromo substituent on the N-phenyl ring (molecular formula C₁₉H₂₃BrN₂, MW 359.3 Da), distinguishing it from the unsubstituted parent 4-ANPP (C₁₉H₂₄N₂, MW 280.4 Da) . Its primary documented role is as a direct synthetic precursor to para-bromofentanyl, though it also serves as a certified reference material for forensic and toxicological method development .

Why Para-bromo 4-ANPP Cannot Be Interchanged with Unsubstituted 4-ANPP or Other Halo-ANPP Analogs in Forensic and Analytical Workflows


Halogen substitution on the N-phenyl ring of 4-ANPP derivatives fundamentally alters physicochemical and spectroscopic properties critical for analytical method performance. The para-bromo substituent introduces a distinctive dual-wavelength UV/Vis absorption (λmax 258 and 310 nm) absent in the unsubstituted parent 4-ANPP (single λmax ~257 nm) and para-chloro 4-ANPP (single λmax 255 nm) . In mass spectrometry, the bromine atom produces a characteristic ~1:1 M/M+2 isotopic doublet that is qualitatively distinct from the 3:1 chlorine pattern or the monoisotopic fluorine signature, providing unambiguous elemental confirmation in forensic identification workflows [1]. Furthermore, solubility differences among halo-ANPP variants directly impact stock solution preparation protocols: para-bromo 4-ANPP achieves 30 mg/mL in DMF and DMSO, a 15-fold advantage over para-chloro 4-ANPP (2 mg/mL in both solvents), which can be the deciding factor when concentrated standard solutions are required for trace-level LC-MS/MS or GC-MS method development . These measurable differences mean that a certificate of analysis for one halo-ANPP analog cannot be cross-applied to another without introducing quantitative error.

Para-bromo 4-ANPP (CAS 2752105-11-4): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


UV/Vis Spectral Fingerprint: Dual λmax at 258 and 310 nm Enables Unambiguous Identity Confirmation Versus Single-Peak Halo-ANPP Analogs

Para-bromo 4-ANPP exhibits a distinctive dual-wavelength UV/Vis absorption profile with λmax at 258 nm and 310 nm . This dual-peak pattern is qualitatively unique among commonly available despropionyl fentanyl analog reference standards: unsubstituted phenethyl 4-ANPP shows only a single λmax at 257 nm, para-chloro 4-ANPP (HCl salt) shows a single λmax at 255 nm, and ortho-chloro 4-ANPP (HCl hydrate) shows a single λmax at 245 nm . The para-fluoro 4-ANPP product specification does not report λmax data from the same vendor, but across the halo-substituted series only the para-bromo variant demonstrates this diagnostic dual-absorption characteristic .

UV/Vis spectrophotometry forensic analytical chemistry reference standard identity confirmation

Bromine Isotopic Signature: 1:1 M/M+2 Doublet Provides Elemental-Level MS Identification Unavailable with Fluoro- or Non-Halogenated Analogs

The para-bromo substituent generates a diagnostic mass spectrometric isotopic pattern: naturally occurring bromine consists of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), producing molecular ion peaks M⁺ and [M+2]⁺ of approximately equal intensity [1]. Para-bromo 4-ANPP (monoisotopic mass 358.104462 Da) thus yields an unmistakable ~1:1 doublet at m/z 358 and 360 in EI-MS . This pattern is qualitatively distinct from the 3:1 M/M+2 pattern of chlorine-containing analogs (para-chloro 4-ANPP) and the single monoisotopic peak of fluoro-containing (para-fluoro 4-ANPP, ¹⁹F 100% abundance) and unsubstituted 4-ANPP . The bromine isotopic signature also serves as a built-in confirmation of molecular identity during GC-MS spectral library matching, where the Cayman Spectral Library includes 70 eV EI mass spectral data specifically for para-bromo 4-ANPP .

GC-MS LC-MS isotopic pattern recognition forensic toxicology

Solubility Advantage in DMF and DMSO: 15-Fold Higher Solubility Than para-Chloro 4-ANPP for Concentrated Stock Solution Preparation

Para-bromo 4-ANPP demonstrates solubility of 30 mg/mL in both DMF and DMSO, and 20 mg/mL in ethanol, as specified in the Cayman Chemical certificate of analysis . In direct comparison, the para-chloro 4-ANPP hydrochloride salt exhibits substantially lower solubility: 2 mg/mL in DMF, 2 mg/mL in DMSO, and 2 mg/mL in ethanol . This represents a 15-fold solubility advantage for para-bromo 4-ANPP in the two primary aprotic solvents (DMF and DMSO) used for preparing concentrated analytical stock solutions. The para-fluoro 4-ANPP analog shows an intermediate profile of DMF: 25 mg/mL, DMSO: 50 mg/mL, and ethanol: 100 mg/mL, indicating that solubility is halogen-dependent and not predictable from the fentanyl scaffold alone .

analytical method development stock solution preparation reference material handling

Synthetic Precursor Exclusivity: Para-bromo 4-ANPP is the Only Direct Despropionyl Intermediate for Para-bromofentanyl Production

Para-bromo 4-ANPP is documented as the direct despropionyl precursor in the synthesis of para-bromofentanyl (Item No. 27536) . The synthetic route mirrors the classic fentanyl synthesis pathway: 4-ANPP + propionyl chloride → fentanyl. In the brominated pathway, para-bromo 4-ANPP undergoes N-acylation with propionyl chloride (or equivalent propionyl donor) to yield para-bromofentanyl (C₂₂H₂₇BrN₂O, MW 415.4) . No other commercially available 4-ANPP analog (unsubstituted, fluoro, chloro, or methyl-substituted) can serve as the precursor to para-bromofentanyl, as each would yield a structurally distinct final product. The unsubstituted parent 4-ANPP yields fentanyl itself (not bromofentanyl), while para-fluoro 4-ANPP yields para-fluorofentanyl . This precursor-product exclusivity means that forensic impurity profiling of seized para-bromofentanyl necessarily requires a para-bromo 4-ANPP reference standard for accurate chromatographic peak attribution.

synthetic chemistry fentanyl analog synthesis precursor control forensic signature attribution

Long-Term Storage Stability: Documented ≥5 Years at -20°C Supports Multi-Year Forensic Reference Standard Inventory Planning

Cayman Chemical certifies para-bromo 4-ANPP with a storage stability of ≥5 years when stored at -20°C as a crystalline solid . This stability specification is explicitly documented in the product technical information. The para-chloro 4-ANPP (HCl salt) and ortho-chloro 4-ANPP (HCl hydrate) are also listed with ≥5 years stability at -20°C . However, the unsubstituted 4-ANPP (Item No. 39715) product page does not report a quantified stability duration . The ≥5-year stability specification supports procurement planning for forensic laboratories that maintain reference standard libraries under ISO/IEC 17025 or ISO 17034 quality management frameworks, where documented expiry and re-certification intervals are mandatory for accredited methods.

reference material stability laboratory inventory management ISO 17034 forensic quality assurance

Chromatographic Resolution: Higher Molecular Weight and LogP Enable Distinct Retention Time Separation from Lighter Halo-ANPP Analogs

Para-bromo 4-ANPP (MW 359.3 Da) is the heaviest of the common monohalogenated 4-ANPP analogs, exceeding para-fluoro 4-ANPP (MW 298.4 Da) by 20.5% and para-chloro 4-ANPP free base (MW 314.9 Da) by 14.1% . In GC-MS analysis of fentanyl precursors, 4-ANPP (MW 280.4 Da) elutes at a retention time of 12.70 min under standard programmed-temperature conditions [1]. The brominated analog, with its greater molecular mass, lower vapor pressure (calculated 0.0±1.1 mmHg at 25°C), and higher boiling point (calculated 462.1±45.0°C at 760 mmHg), would exhibit a measurably longer GC retention time . This chromatographic shift ensures baseline resolution from the unsubstituted 4-ANPP, para-fluoro, and para-chloro analogs, which is essential when these compounds are analyzed concurrently in forensic screening panels targeting multiple fentanyl precursor chemicals.

GC-MS method development HPLC retention time prediction isobaric interference avoidance

Para-bromo 4-ANPP (CAS 2752105-11-4): High-Impact Research and Forensic Application Scenarios Supported by Quantitative Differentiation Evidence


Forensic Impurity Profiling and Chemical Attribution Signature Analysis of Seized Para-bromofentanyl Exhibits

When a forensic laboratory receives a seized powder confirmed to contain para-bromofentanyl, impurity profiling requires a certified para-bromo 4-ANPP reference standard to identify residual precursor peaks in the GC-MS or LC-HRMS total ion chromatogram. The bromine isotopic doublet (1:1 M/M+2 at m/z 358/360) provides unambiguous precursor identification even at trace levels, while the dual UV/Vis λmax at 258/310 nm offers orthogonal identity confirmation via diode array detection . Using any other 4-ANPP analog as the precursor reference standard would produce false-negative impurity attribution, as neither 4-ANPP, para-fluoro 4-ANPP, nor para-chloro 4-ANPP shares the bromine isotopic signature or the para-bromofentanyl precursor-product relationship . This scenario is directly relevant to forensic intelligence programs that classify seized materials by synthetic route (Janssen, Siegfried, or Valdez methods) based on precursor and byproduct signatures.

Multi-Analyte Forensic Screening Method Development Requiring Chromatographic Resolution of Halogenated Fentanyl Precursors

Forensic toxicology and seized-drug laboratories developing comprehensive GC-MS or LC-MS/MS screening methods for fentanyl precursors must include para-bromo 4-ANPP as a distinct calibrant. The compound's higher molecular weight (359.3 Da) and predicted boiling point (462°C) ensure it elutes later than unsubstituted 4-ANPP (reported RT 12.70 min) and lighter halo-analogs, allowing baseline chromatographic resolution [1]. The 15-fold solubility advantage in DMF and DMSO (30 mg/mL) over para-chloro 4-ANPP (2 mg/mL) simplifies preparation of the highest-concentration calibration standard, reducing cumulative dilution error across the calibration range . Including para-bromo 4-ANPP in the target analyte list future-proofs the method for the emergence of para-bromofentanyl in the jurisdiction's illicit drug supply.

Certified Reference Material Procurement for ISO/IEC 17025-Accredited Forensic Laboratories with Multi-Year Inventory Planning

Forensic laboratory quality managers procuring reference standards under ISO/IEC 17025 or ISO 17034 accreditation frameworks benefit from para-bromo 4-ANPP's documented ≥5-year stability at -20°C . This quantified stability window enables multi-year procurement planning, reducing the administrative burden and cost of annual re-certification. The ≥98% purity specification and availability of batch-specific Certificates of Analysis (including GC-MS data packs) satisfy the traceability requirements of accredited methods . For laboratories maintaining a library of halogenated fentanyl precursor standards, para-bromo 4-ANPP's stability specification is explicitly documented—unlike the unsubstituted 4-ANPP, for which no quantified stability duration is published—providing stronger audit-trail documentation during external assessments.

Synthetic Chemistry Research on Structure-Activity Relationships of para-Substituted Fentanyl Analogs

Academic and industrial medicinal chemistry groups investigating the structure-activity relationships (SAR) of para-substituted fentanyl analogs require para-bromo 4-ANPP as the key intermediate for synthesizing para-bromofentanyl and its derivatives. The para-bromo substituent serves as both a pharmacophoric element (influencing μ-opioid receptor binding affinity through steric and electronic effects) and a synthetic handle for further derivatization (e.g., palladium-catalyzed cross-coupling reactions) . Unlike para-fluoro or para-chloro 4-ANPP, which carry halogen atoms with limited synthetic utility beyond their electronic contributions, the bromine atom in para-bromo 4-ANPP enables Suzuki, Buchwald-Hartwig, and other transition-metal-catalyzed coupling reactions, expanding the accessible chemical space for analog generation [2]. This scenario is supported by the specific precursor-product relationship documented between para-bromo 4-ANPP (Item No. 28216) and para-bromofentanyl (Item No. 27536).

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